Acetyl coenzyme A sodium salt
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Overview
Description
Acetyl coenzyme A is a molecule that plays a crucial role in many biochemical reactions in protein, carbohydrate, and lipid metabolism. Its primary function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production . Acetyl coenzyme A is formed from the breakdown of carbohydrates through glycolysis and the breakdown of fatty acids through β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A can be synthesized enzymatically. One common method involves the use of phosphotransacetylase, which converts acetyl phosphate and coenzyme A into acetyl coenzyme A . Another method utilizes carnitine acetyltransferase to prepare acetyl coenzyme A from acetylcarnitine and coenzyme A .
Industrial Production Methods
In industrial settings, acetyl coenzyme A is often produced through fermentation processes that involve the use of microorganisms capable of synthesizing coenzyme A and its derivatives. These processes typically involve the cultivation of bacteria or yeast in nutrient-rich media, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A undergoes various types of chemical reactions, including:
Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways to form other compounds.
Substitution: The acetyl group of acetyl coenzyme A can be transferred to other molecules in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A include enzymes such as citrate synthase, which catalyzes the condensation of acetyl coenzyme A with oxaloacetate to form citrate . Reaction conditions typically involve physiological pH and temperature, as these reactions occur within living cells .
Major Products Formed
Major products formed from reactions involving acetyl coenzyme A include citrate (in the citric acid cycle), fatty acids (in fatty acid synthesis), and acetylcholine (in neurotransmitter synthesis) .
Scientific Research Applications
Acetyl coenzyme A has numerous applications in scientific research:
Mechanism of Action
Acetyl coenzyme A exerts its effects by donating its acetyl group to various biochemical reactions. In the citric acid cycle, the acetyl group is transferred to oxaloacetate to form citrate, which is then oxidized to produce energy . Acetyl coenzyme A also plays a role in the synthesis of fatty acids and cholesterol, as well as the acetylation of proteins and other molecules . The molecular targets and pathways involved include enzymes such as citrate synthase, acetyl-CoA carboxylase, and histone acetyltransferases .
Comparison with Similar Compounds
Similar compounds to acetyl coenzyme A include:
Malonyl coenzyme A: Involved in fatty acid synthesis, it donates malonyl groups instead of acetyl groups.
Succinyl coenzyme A: Participates in the citric acid cycle, donating succinyl groups.
Propionyl coenzyme A: Involved in the metabolism of certain amino acids and fatty acids.
Acetyl coenzyme A is unique in its central role in energy production and its involvement in a wide range of metabolic pathways .
Properties
Molecular Formula |
C23H38N7O17P3S |
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Molecular Weight |
809.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1 |
InChI Key |
ZSLZBFCDCINBPY-KMYLAXNMSA-N |
SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
Acetyl CoA Acetyl Coenzyme A Acetyl-CoA CoA, Acetyl Coenzyme A, Acetyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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